molecular formula C13H9FO3 B028513 4-(3-Fluoro-4-hydroxyphenyl)benzoic acid CAS No. 106291-26-3

4-(3-Fluoro-4-hydroxyphenyl)benzoic acid

Cat. No. B028513
Key on ui cas rn: 106291-26-3
M. Wt: 232.21 g/mol
InChI Key: WHAOIFHFUMILMM-UHFFFAOYSA-N
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Patent
US05098602

Procedure details

To 75 ml of an aqueous solution of 13% potassium hydroxide were added 120 ml of ethanol and 10 g (43.1 mmol) of the above 3'-fluoro-4'-hydroxybiphenyl-4-carboxylic acid, which were refluxed for 30 minutes and added with 25.0 g (129 mmol) of 1-bromooctane and then refluxed for 15 hours. After the air cooling, the precipitated crystal was filtered and recrystallized with acetic acid containing 5% hydrochloric acid and further with acetic acid to obtain 12.8 g (yield: 86.4%) of 3'-fluoro-4'-octyloxybiphenyl-4-carboxylic acid. This compound had the following properties:
[Compound]
Name
aqueous solution
Quantity
75 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH-].[K+].[F:3][C:4]1[CH:5]=[C:6]([C:11]2[CH:16]=[CH:15][C:14]([C:17]([OH:19])=[O:18])=[CH:13][CH:12]=2)[CH:7]=[CH:8][C:9]=1[OH:10].Br[CH2:21][CH2:22][CH2:23][CH2:24][CH2:25][CH2:26][CH2:27][CH3:28]>C(O)C>[F:3][C:4]1[CH:5]=[C:6]([C:11]2[CH:16]=[CH:15][C:14]([C:17]([OH:19])=[O:18])=[CH:13][CH:12]=2)[CH:7]=[CH:8][C:9]=1[O:10][CH2:21][CH2:22][CH2:23][CH2:24][CH2:25][CH2:26][CH2:27][CH3:28] |f:0.1|

Inputs

Step One
Name
aqueous solution
Quantity
75 mL
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
10 g
Type
reactant
Smiles
FC=1C=C(C=CC1O)C1=CC=C(C=C1)C(=O)O
Name
Quantity
120 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
25 g
Type
reactant
Smiles
BrCCCCCCCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
were refluxed for 30 minutes
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 15 hours
Duration
15 h
TEMPERATURE
Type
TEMPERATURE
Details
After the air cooling
FILTRATION
Type
FILTRATION
Details
the precipitated crystal was filtered
CUSTOM
Type
CUSTOM
Details
recrystallized with acetic acid containing 5% hydrochloric acid and further with acetic acid

Outcomes

Product
Name
Type
product
Smiles
FC=1C=C(C=CC1OCCCCCCCC)C1=CC=C(C=C1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 12.8 g
YIELD: PERCENTYIELD 86.4%
YIELD: CALCULATEDPERCENTYIELD 86.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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